molecular formula C17H22F2N2OS B6474413 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640885-57-8

4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6474413
CAS No.: 2640885-57-8
M. Wt: 340.4 g/mol
InChI Key: KBHGATUBGCDBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a thiomorpholine ring, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is often introduced via a nucleophilic substitution reaction, where a suitable difluorobenzene derivative reacts with the piperidine intermediate.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a thiol-containing compound with an appropriate amine under controlled conditions.

    Coupling Reactions: The final step involves coupling the piperidine and thiomorpholine intermediates through a carbonylation reaction, often using reagents like carbonyl diimidazole or similar carbonylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves:

    Molecular Targets: The compound may target specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(3,5-dichlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with chlorine atoms instead of fluorine.

    4-{1-[(3,5-dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Contains methyl groups instead of fluorine.

Uniqueness

    Fluorine Atoms: The presence of fluorine atoms in 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine enhances its lipophilicity and metabolic stability compared to its chlorinated or methylated analogs.

    Biological Activity: The difluorophenyl group may confer unique biological activities, making it a more potent candidate in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHGATUBGCDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.